molecular formula C23H21Cl2N3O2S B2504667 2,5-dichloro-N-[5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide CAS No. 338422-97-2

2,5-dichloro-N-[5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide

Cat. No.: B2504667
CAS No.: 338422-97-2
M. Wt: 474.4
InChI Key: BRSHZASNVPOAFT-UHFFFAOYSA-N
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Description

2,5-dichloro-N-[5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide is a useful research compound. Its molecular formula is C23H21Cl2N3O2S and its molecular weight is 474.4. The purity is usually 95%.
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Scientific Research Applications

  • Photodynamic Therapy Applications :

    • A study by Pişkin, Canpolat, and Öztürk (2020) discusses a zinc phthalocyanine compound substituted with new benzenesulfonamide derivative groups, highlighting its potential in photodynamic therapy for cancer treatment due to its high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).
  • Synthesis of Novel Compounds :

    • Bayrak (2021) synthesized various benzenesulfonamide derivatives, which could potentially be used in further chemical research or pharmaceutical applications (Bayrak, 2021).
  • Nucleophilic Substitution Reactions :

    • Research by Kolyamshin et al. (2021) involved the formation of new types of maleimides, exploring nucleophilic substitution reactions of N-2-haloethyl derivatives of hydantoins, which can be foundational for further chemical synthesis (Kolyamshin et al., 2021).
  • Mechanochemical C–N Coupling Reactions :

    • Bera, Bhanja, and Mal (2022) demonstrated the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in mechanochemical C–N coupling reactions to synthesize benzimidazoles and quinazolin-4(3H)-ones, highlighting the importance of benzenesulfonamide derivatives in organic synthesis (Bera, Bhanja, & Mal, 2022).
  • Anticancer and Antimicrobial Applications :

    • A study by González-Álvarez et al. (2013) on mixed-ligand copper(II)-sulfonamide complexes, including benzenesulfonamide derivatives, showed promising results in DNA binding and cleavage, genotoxicity, and anticancer activity (González-Álvarez et al., 2013).
    • Woolley and Hoeven (1965) synthesized derivatives of dichloro-benzenesulfonamido-nitrobenzene for potential use in chemotherapy of spontaneous cancers (Woolley & Hoeven, 1965).

Mechanism of Action

Properties

IUPAC Name

2,5-dichloro-N-[5,6-dimethyl-1-[(4-methylphenyl)methyl]benzimidazol-4-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21Cl2N3O2S/c1-14-4-6-17(7-5-14)12-28-13-26-23-20(28)10-15(2)16(3)22(23)27-31(29,30)21-11-18(24)8-9-19(21)25/h4-11,13,27H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRSHZASNVPOAFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=NC3=C2C=C(C(=C3NS(=O)(=O)C4=C(C=CC(=C4)Cl)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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